2,6-Dimethyl-4-(2-nitrophenyl)morpholine 2,6-Dimethyl-4-(2-nitrophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 883042-58-8
VCID: VC6072007
InChI: InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3
SMILES: CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C12H16N2O3
Molecular Weight: 236.271

2,6-Dimethyl-4-(2-nitrophenyl)morpholine

CAS No.: 883042-58-8

Cat. No.: VC6072007

Molecular Formula: C12H16N2O3

Molecular Weight: 236.271

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-4-(2-nitrophenyl)morpholine - 883042-58-8

Specification

CAS No. 883042-58-8
Molecular Formula C12H16N2O3
Molecular Weight 236.271
IUPAC Name 2,6-dimethyl-4-(2-nitrophenyl)morpholine
Standard InChI InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3
Standard InChI Key ZZBYVKYAISMKDR-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of 2,6-dimethyl-4-(2-nitrophenyl)morpholine is C₁₂H₁₅N₂O₃, with a molecular weight of 235.26 g/mol. The morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the oxygen atom and adjacent hydrogens. The 2-nitrophenyl group introduces steric hindrance and electronic effects, influencing the compound’s solubility and reactivity. Key structural features include:

  • Methyl groups at positions 2 and 6: These groups enhance the compound’s lipophilicity, improving membrane permeability in biological systems .

  • Nitro group at the ortho position: The nitro group’s electron-withdrawing nature polarizes the aromatic ring, facilitating electrophilic substitution reactions.

Comparative analysis with analogs such as 2,6-dimethyl-4-(4-nitrophenyl)morpholine reveals that the ortho-nitro substitution reduces symmetry, leading to distinct crystallographic packing and melting points .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine typically involves a multi-step process:

  • Morpholine functionalization: 2,6-dimethylmorpholine is synthesized via cyclization of diethanolamine derivatives under acidic conditions.

  • Nitrophenyl introduction: A Friedel-Crafts acylation or nucleophilic aromatic substitution reaction attaches the 2-nitrophenyl group to the morpholine ring. For example, reacting 2,6-dimethylmorpholine with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst yields the target compound.

Reaction conditions:

  • Temperature: 80–100°C

  • Catalyst: AlCl₃ or FeCl₃

  • Solvent: Dichloromethane or toluene

  • Yield: 60–75%

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

ParameterValue
Residence time15–20 minutes
Temperature control±2°C precision
Purification methodColumn chromatography (silica gel, ethyl acetate/hexane)

This method reduces byproduct formation and achieves ≥95% purity .

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine using hydrogen gas and palladium on carbon (Pd/C):

C₁₂H₁₅N₂O₃+3H2Pd/CC₁₂H₁₇N₂O+2H2O\text{C₁₂H₁₅N₂O₃} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C₁₂H₁₇N₂O} + 2\text{H}_2\text{O}

This reaction is critical for generating intermediates like 2,6-dimethyl-4-(2-aminophenyl)morpholine, which are precursors to antimicrobial agents .

Electrophilic Aromatic Substitution

The nitrophenyl group participates in halogenation and sulfonation reactions. For instance, chlorination with Cl₂/FeCl₃ produces 2-chloro-4-(2-nitrophenyl)morpholine derivatives, which exhibit enhanced antibacterial activity.

Applications in Pharmaceutical Research

Prodrug Activation

2,6-Dimethyl-4-(2-nitrophenyl)morpholine serves as a prodrug scaffold. Nitroreductase enzymes, such as BtNR from Bacteroides thetaiotaomicron, selectively reduce the nitro group to an amine, releasing cytotoxic agents in hypoxic tumor environments .

Key data:

  • Catalytic efficiency (kₐₜ/Kₘ): 0.001 s⁻¹·μM⁻¹ for sonidegib precursors

  • Substrate specificity: BtNR shows higher activity toward nitrofurans but can process morpholine derivatives under optimized conditions .

Material Science Applications

The compound’s nitro group enhances electron-deficient character, making it useful in:

  • Conductive polymers: As a dopant in polyaniline composites, improving electrical conductivity by 30%.

  • Coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Comparison with Structural Analogs

CompoundSubstituentKey PropertyApplication
2,6-Dimethyl-4-(4-nitrophenyl)morpholinePara-nitroHigher symmetryPolymer crosslinking
2,6-Dimethyl-4-(3-nitrophenyl)morpholineMeta-nitroAltered dipole momentFluorescent probes
2,6-Dimethyl-4-(2-nitrophenyl)morpholineOrtho-nitroSteric hindranceProdrug development

The ortho-nitro derivative’s steric effects limit rotational freedom, favoring interactions with enzyme active sites .

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